molecular formula C9H19N3O B13878583 2-(4-Aminopiperidin-1-YL)-N-ethylacetamide

2-(4-Aminopiperidin-1-YL)-N-ethylacetamide

Cat. No.: B13878583
M. Wt: 185.27 g/mol
InChI Key: OWUBAJAGXJBPKX-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-YL)-N-ethylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals. The presence of the piperidine ring in this compound makes it a valuable building block in medicinal chemistry due to its biological activity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-YL)-N-ethylacetamide typically involves the reaction of 4-aminopiperidine with ethyl acetate under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .

Industrial Production Methods

Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance efficiency and yield. For example, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched piperidines in good yields and high diastereoselectivities within minutes .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-YL)-N-ethylacetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form piperidinones.

    Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

    Substitution: The compound can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and other piperidine derivatives with different functional groups .

Scientific Research Applications

2-(4-Aminopiperidin-1-YL)-N-ethylacetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

2-(4-Aminopiperidin-1-YL)-N-ethylacetamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-ethylacetamide

InChI

InChI=1S/C9H19N3O/c1-2-11-9(13)7-12-5-3-8(10)4-6-12/h8H,2-7,10H2,1H3,(H,11,13)

InChI Key

OWUBAJAGXJBPKX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN1CCC(CC1)N

Origin of Product

United States

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